molecular formula C11H8FNO2 B6258574 methyl 6-fluoroquinoline-4-carboxylate CAS No. 1594063-40-7

methyl 6-fluoroquinoline-4-carboxylate

Cat. No. B6258574
CAS RN: 1594063-40-7
M. Wt: 205.2
InChI Key:
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Description

Methyl 6-fluoroquinoline-4-carboxylate, or MFC, is a compound that has been studied for its various applications in the scientific research field. It is a derivative of the quinoline family of compounds and is used as a building block for synthesizing various compounds. It has been used in a variety of applications, including as a fluorinating agent, as a catalyst for organic reactions, and as a reagent for the synthesis of various compounds. In addition, it has been studied for its potential applications in the biochemical and physiological fields.

Scientific Research Applications

MFC has been used in a variety of scientific research applications. It has been used as a fluorinating agent in the synthesis of various compounds, including fluorinated steroids and pharmaceuticals. It has also been used as a catalyst for organic reactions, such as the Heck reaction and the Suzuki reaction. In addition, it has been used as a reagent for the synthesis of various compounds, such as amino acids and peptides.

Mechanism of Action

MFC has been studied for its potential applications in the biochemical and physiological fields. It is believed to act as a proton donor, which can affect the activity of enzymes and other proteins. It has also been studied for its ability to interact with DNA and RNA, as well as its ability to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
MFC has been studied for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of certain enzymes, including those involved in the metabolism of drugs and other compounds. It has also been studied for its potential to affect the activity of proteins, as well as its ability to interact with DNA and RNA. In addition, it has been studied for its potential to cause oxidative stress in cells.

Advantages and Limitations for Lab Experiments

MFC has several advantages and limitations when used in lab experiments. One of the main advantages of using MFC is its high yield and efficiency in synthesizing various compounds. It is also relatively easy to use and has a low cost. However, one of the main limitations of using MFC is its toxicity, which can be dangerous if not handled properly. In addition, it is a relatively unstable compound and can be easily degraded by light and heat.

Future Directions

MFC has a variety of potential future applications in the scientific research field. One potential application is its use as a reagent for the synthesis of peptides and other compounds. In addition, it could be used to study the biochemical and physiological effects of various compounds. It could also be used to study the effects of oxidative stress in cells, as well as its potential to interact with DNA and RNA. Finally, it could be used to study the potential effects of certain drugs and other compounds.

Synthesis Methods

MFC can be synthesized through a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, MFC is synthesized by reacting a quinoline with a methyl halide in the presence of an alkali base. In the Ullmann reaction, MFC is synthesized by reacting a quinoline with an aryl halide in the presence of a palladium catalyst. Both of these methods are efficient and produce a high yield of MFC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-fluoroquinoline-4-carboxylate involves the introduction of a fluoro group onto the 6th position of quinoline, followed by the esterification of the carboxylic acid group at the 4th position with methanol.", "Starting Materials": [ "Quinoline", "6-fluoro-1,3-dimethyluracil", "Sodium hydride", "Methanol", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Quinoline is reacted with 6-fluoro-1,3-dimethyluracil in the presence of sodium hydride and dimethylformamide to introduce the fluoro group onto the 6th position of quinoline.", "The resulting product is then esterified with methanol in the presence of hydrochloric acid and chloroform to form methyl 6-fluoroquinoline-4-carboxylate.", "The product is then purified using sodium bicarbonate to remove any remaining acid and washed with water to obtain the final product." ] }

CAS RN

1594063-40-7

Product Name

methyl 6-fluoroquinoline-4-carboxylate

Molecular Formula

C11H8FNO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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